molecular formula C19H26N2O2 B11013868 5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11013868
M. Wt: 314.4 g/mol
InChI Key: BBFVYIHLOUCXHC-UHFFFAOYSA-N
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Description

5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. The synthetic route typically starts with the preparation of the oxazole core, followed by the introduction of the phenyl and carboxamide groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    5-methyl-N-(6-methylheptan-2-yl)-2-(propan-2-yl)cyclohexan-1-amine: This compound shares a similar structural motif but differs in the functional groups attached to the core structure.

    3-phenyl-1,2-oxazole-4-carboxamide derivatives: These compounds have variations in the substituents on the oxazole ring, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

5-methyl-N-(6-methylheptan-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-13(2)9-8-10-14(3)20-19(22)17-15(4)23-21-18(17)16-11-6-5-7-12-16/h5-7,11-14H,8-10H2,1-4H3,(H,20,22)

InChI Key

BBFVYIHLOUCXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)CCCC(C)C

Origin of Product

United States

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